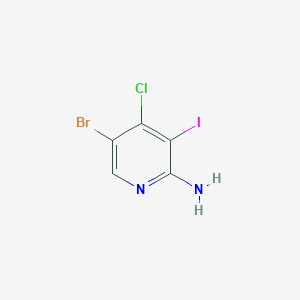

5-Bromo-4-chloro-3-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZRKELWKYLVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673602 | |

| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-03-2 | |

| Record name | 5-Bromo-4-chloro-3-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. Among the vast landscape of pyridine derivatives, polysubstituted aminopyridines, particularly those bearing multiple halogen atoms, represent a class of highly versatile and strategically important building blocks. 5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2) is a prime example of such a molecule, offering a unique combination of reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for researchers in the field of drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular formula of C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol . A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1228666-03-2 | |

| Molecular Formula | C₅H₃BrClIN₂ | |

| Molecular Weight | 333.35 g/mol | |

| Physical State | Solid | |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N |

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single broad singlet for the amino (-NH₂) protons. The chemical shift of this peak would be influenced by the solvent and concentration. Due to the absence of protons on the pyridine ring, no other signals are anticipated in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the halogen substituents and the amino group. Carbons bearing a halogen will be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. N-H bending vibrations are expected around 1600 cm⁻¹. The spectrum will also show characteristic C-N and C-C stretching vibrations of the aromatic ring, as well as C-halogen stretching frequencies in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This characteristic pattern is a powerful tool for confirming the presence of these halogens in the molecule. Fragmentation patterns would likely involve the loss of halogens and the amino group.

Synthesis of this compound

The synthesis of polysubstituted pyridines can be challenging due to issues of regioselectivity. A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a simpler aminopyridine derivative. While a specific protocol for this exact molecule is not detailed in the available literature, a general and logical synthetic strategy can be proposed based on established methodologies for the halogenation of aminopyridines.

A potential synthetic pathway could start with 2-amino-4-chloropyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions).

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Amino-4-chloropyridine

-

To a solution of 2-amino-4-chloropyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C. The amino group at the 2-position directs the bromination to the 5-position.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-chloropyridine.

Causality Behind Experimental Choices: The use of NBS provides a mild and selective source of electrophilic bromine, minimizing over-bromination. The reaction is carried out at a low temperature initially to control the reactivity and improve selectivity.

Step 2: Iodination of 2-Amino-5-bromo-4-chloropyridine

-

Dissolve 2-amino-5-bromo-4-chloropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The remaining open position ortho to the activating amino group (the 3-position) is the most likely site for the next electrophilic substitution.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Causality Behind Experimental Choices: Acetic acid can serve as both a solvent and a catalyst for halogenation. NIS and ICl are effective electrophilic iodinating reagents. The purification steps are crucial to remove any unreacted starting materials and regioisomeric byproducts.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its three distinct halogen atoms, which allows for selective functionalization through various cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity is a key strategic element in the design of complex synthetic sequences.

Caption: Selective cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The iodine at the 3-position is the most reactive site for Suzuki-Miyaura cross-coupling. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can selectively couple an aryl or vinyl boronic acid at this position while leaving the bromine and chlorine atoms intact. Subsequent, more forcing conditions can then be employed to react at the C5-Br bond.

Buchwald-Hartwig Amination

The C-N bond-forming Buchwald-Hartwig amination can also be performed selectively. The C3-I bond would be the most susceptible to amination under mild conditions. The C5-Br and C4-Cl bonds would require progressively more reactive catalyst systems or harsher conditions to react. This allows for the sequential introduction of different amine nucleophiles.

Other Cross-Coupling Reactions

The versatile halogen substituents also open the door to other important transformations such as Sonogashira coupling (alkynylation), Heck coupling (alkenylation), and Stille coupling, providing access to a wide array of functionalized pyridine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted pyridines are integral to the development of novel therapeutics. The strategic placement of multiple, differentially reactive halogens on this compound makes it an exceptionally valuable building block for creating libraries of complex molecules for high-throughput screening. The amino group at the 2-position can also be a key pharmacophoric feature or a point for further derivatization.

While specific drugs containing this exact fragment are not publicly disclosed in the searched literature, its structural motifs are present in many kinase inhibitors and other targeted therapies. The ability to systematically and selectively introduce different substituents at the 3-, 4-, and 5-positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and pharmacokinetic profile.

Safety and Handling

This compound is classified as acutely toxic if swallowed (H301). Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of three different halogen atoms with differential reactivity allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the well-established chemistry of polysubstituted pyridines. As the demand for novel and highly specific therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

- A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

- Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640–5643. [Link]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central. [Link]

5-Bromo-4-chloro-3-iodopyridin-2-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-3-iodopyridin-2-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 1228666-03-2).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies to facilitate the structural elucidation and quality control of this highly substituted pyridine derivative.

Introduction: The Imperative for Spectroscopic Analysis

This compound is a halogen-rich heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[3] Its utility stems from the distinct reactivity of its five substituents on the pyridine core, allowing for selective functionalization. The precise arrangement of these substituents is critical to its function. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful, non-destructive toolkit for molecular characterization. This guide explains the foundational principles behind the expected spectroscopic signatures of the title compound, offering a predictive framework for its analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents a unique combination of features that govern its spectroscopic output:

-

Aromatic Pyridine Ring: A nitrogen-containing heterocycle with a single, isolated aromatic proton (H-6).

-

Primary Amine Group (-NH₂): Located at the C-2 position, this group has characteristic proton signals and vibrational modes.

-

Multiple Halogen Substituents (Br, Cl, I): These heavy atoms significantly influence the electronic environment of the pyridine ring and produce distinct isotopic patterns in mass spectrometry.

The following sections will deconstruct the predicted data from each major spectroscopic technique.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For polysubstituted pyridines, signal overlap can be a challenge, but the specific substitution pattern of this molecule simplifies the expected spectrum.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be remarkably simple, showing two distinct signals:

-

Aromatic Proton (H-6): Due to the heavily substituted nature of the ring, only one proton remains at the C-6 position. Its chemical shift will be significantly downfield, likely in the δ 8.0-8.5 ppm range. This is because it is adjacent to the electronegative ring nitrogen and influenced by the cumulative electron-withdrawing effects of the halogens.[5][6] This signal is expected to appear as a sharp singlet , as there are no adjacent protons to cause spin-spin coupling.

-

Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a single, somewhat broad signal. Its chemical shift is variable and depends on solvent and concentration but can be predicted to appear in the δ 5.0-6.0 ppm range. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the amine protons will exchange with deuterium, causing this signal to disappear from the spectrum.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon backbone. Five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents.

-

C-2: Attached to the amine group and adjacent to the ring nitrogen, this carbon will be significantly deshielded.

-

C-3, C-4, C-5: These carbons are directly bonded to heavy halogens (I, Cl, Br). The large electron clouds of iodine and bromine can have a shielding effect (the "heavy atom effect"), which complicates precise chemical shift prediction without empirical data. However, their positions will be distinct.

-

C-6: This is the only carbon attached to a hydrogen atom and will be identifiable using a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment, which correlates carbons with their directly attached protons.[4]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H (H-6) | 8.0 - 8.5 | Singlet | Lone aromatic proton, deshielded by nitrogen and halogens. |

| ¹H (-NH₂) | 5.0 - 6.0 | Broad Singlet | Exchangeable with D₂O. Position is solvent-dependent. |

| ¹³C (C2-C6) | 100 - 160 | 5 distinct signals | Assignments require 2D NMR; C-6 identifiable via HSQC/DEPT.[4] |

Experimental Protocol for NMR Analysis

A self-validating NMR analysis workflow ensures accurate data acquisition and interpretation.

Caption: Workflow for comprehensive NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Verify the presence of the aromatic singlet and the broad amine signal. Perform a D₂O exchange experiment to confirm the amine peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should be run concurrently to distinguish CH carbons (positive signal) from CH₂ (negative) and quaternary carbons (absent). In this case, only C-6 should appear as a positive signal.

-

2D NMR (if needed): For unambiguous assignment of the quaternary carbons, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential. This will show correlations between the H-6 proton and carbons C-5 and C-2 (3-bond correlations), and potentially C-4 (4-bond, weaker), confirming the overall connectivity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by signals from the amine group and the aromatic ring.

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.[8][9] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

-

Aromatic C-H Stretching: A weak band may be observed just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[10]

-

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ region, arising from the in-plane bending of the -NH₂ group.[8]

-

Aromatic Ring Stretching: Vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to one or more sharp bands in the 1400-1600 cm⁻¹ range.[11]

-

C-N Stretching: The stretching vibration of the C-N bond is expected between 1250-1335 cm⁻¹ .[8]

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of signals, including C-H out-of-plane bending. Critically, the stretching vibrations for the carbon-halogen bonds will appear here. The expected ranges are:

Table 2: Predicted IR Absorption Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp (2 bands) |

| > 3000 | Aromatic C-H Stretch | Weak |

| 1580 - 1650 | N-H Bend | Medium to Strong |

| 1400 - 1600 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1250 - 1335 | Aromatic C-N Stretch | Medium |

| 515 - 850 | C-Cl, C-Br, C-I Stretches | Medium to Strong |

Experimental Protocol for IR Analysis

A common and reliable method for solid samples is Attenuated Total Reflectance (ATR).

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder onto the crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed (baseline correction, if necessary) and analyzed by identifying the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The presence of multiple halogens makes the mass spectrum of this molecule particularly informative.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₅H₃BrClIN₂.[1] The nominal molecular weight is 332 g/mol . However, the key feature will be the isotopic cluster of the molecular ion peak.

-

Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Bromine also has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Iodine is monoisotopic (¹²⁷I).[14] This combination will produce a characteristic cluster of peaks for the molecular ion (M⁺, M+2, M+4, etc.), with the relative intensities determined by the statistical combination of these isotopes. Observing this specific pattern is strong evidence for the presence of one Br and one Cl atom in the molecule.

-

-

Fragmentation: Under electron ionization (EI), the molecular ion will likely fragment. Common fragmentation pathways for halogenated aromatic compounds include:

-

Loss of a Halogen Radical: The initial fragmentation is often the loss of one of the halogen atoms, with the ease of loss typically being I > Br > Cl.[15] Therefore, prominent peaks corresponding to [M-I]⁺, [M-Br]⁺, and [M-Cl]⁺ would be expected.

-

Ring Cleavage: Subsequent fragmentation may involve cleavage of the pyridine ring, leading to the loss of neutral molecules like HCN.[16]

-

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z Value | Identity | Notes |

| ~332 (cluster) | [M]⁺ | Molecular ion. The complex isotopic pattern due to Br and Cl is the key diagnostic feature. |

| ~205 (cluster) | [M - I]⁺ | Loss of an iodine radical. |

| ~253 (cluster) | [M - Br]⁺ | Loss of a bromine radical. |

| ~297 (cluster) | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol for MS Analysis

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI), or introduce it via a direct insertion probe for Electron Ionization (EI).

-

Ionization: ESI is a "soft" technique that often yields the protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight. EI is a "hard" technique that induces fragmentation, providing structural information.[15]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Detection & Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion cluster and interpret the fragmentation pattern to confirm the structure.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. The predicted spectra are highly distinct: a simple ¹H NMR with a lone aromatic singlet, a characteristic IR spectrum showing dual N-H stretches, and a mass spectrum defined by a unique isotopic cluster for the molecular ion. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire and interpret the spectroscopic data for this valuable chemical intermediate, ensuring its identity and purity in any application.

References

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

-

Brainly. (2023, October 5). Predict the infrared absorption frequencies of the C-F, C-Cl, C-Br, and C-I bonds. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OCR. (n.d.). Data Sheet for Chemistry A. Retrieved from [Link]

-

ACS Publications. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

-

PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1228666-03-2 | DZB66603 [biosynth.com]

- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. brainly.com [brainly.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. uni-saarland.de [uni-saarland.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Organic Solvent Solubility of 5-Bromo-4-chloro-3-iodopyridin-2-amine: Theoretical Principles and Practical Determination

An In-depth Technical Guide

Introduction

5-Bromo-4-chloro-3-iodopyridin-2-amine (CAS No. 1228666-03-2) is a highly substituted halogenated pyridine derivative.[1][2][3] Such complex heterocyclic compounds serve as critical building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[4][5] The precise arrangement of bromo, chloro, and iodo substituents, along with the amine group, creates a unique electronic and steric profile, making it a valuable intermediate for developing targeted molecular structures.

In drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[6] It profoundly influences bioavailability, formulation possibilities, and the overall feasibility of process chemistry.[7][8] A poorly understood solubility profile can lead to significant delays and resource expenditure.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. We will move from theoretical considerations based on molecular structure to practical, validated experimental protocols, empowering researchers to generate reliable and reproducible solubility data.

PART 1: Physicochemical Profile and Theoretical Solubility Considerations

Understanding the molecular structure of this compound is the first step in predicting its behavior in different solvents. The principle of "like dissolves like" is our primary guide, where the polarity, hydrogen bonding capability, and dispersion forces of the solute and solvent determine the extent of dissolution.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1228666-03-2 | [1][3] |

| Molecular Formula | C₅H₃BrClIN₂ | [1][2] |

| Molecular Weight | 333.35 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | [1][3] |

Structural Analysis and Solubility Prediction

-

Pyridine Core: The underlying pyridine ring contains a nitrogen atom, making it a polar heterocyclic aromatic compound.[9][10] This inherent polarity suggests a preference for polar solvents over nonpolar ones.

-

Amine Group (-NH₂): The primary amine group at the 2-position is a crucial feature. It can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This significantly enhances its potential to interact with and dissolve in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Halogen Substituents (-Br, -Cl, -I): The three large halogen atoms dominate the molecule's surface area and significantly increase its molecular weight.

-

Lipophilicity: Halogens are generally considered lipophilic, which would typically increase solubility in nonpolar organic solvents.

-

Polarity & Dipole Moment: The electronegativity of chlorine and bromine introduces polar C-X bonds. The overall molecular dipole moment will be complex but contributes to its interaction with polar solvents.

-

Dispersion Forces: The large, polarizable iodine and bromine atoms will lead to strong van der Waals (specifically London dispersion) forces, which can aid solubility in a wide range of solvents, including some less polar ones like dichloromethane.

-

Predicted Solubility Profile: Based on this analysis, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar pyridine ring and accept hydrogen bonds from the amine group.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions. Also expected in chlorinated solvents like dichloromethane (DCM) due to dipole interactions and dispersion forces.

-

Moderate Solubility: In less polar ethers like Tetrahydrofuran (THF), which can act as a hydrogen bond acceptor.

-

Low to Negligible Solubility: Expected in nonpolar aliphatic solvents like hexane and heptane, which lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of this solid compound.

PART 2: In Silico Assessment of Solubility

Before undertaking resource-intensive lab experiments, computational models can provide rapid, initial estimates of solubility.[11] These in silico tools use quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with large datasets of experimentally determined solubilities.[12]

Predictive Modeling Workflow

The general workflow for predicting solubility involves submitting the compound's structure to a modeling platform, which then executes a series of calculations to arrive at a predicted value, often categorized as high, medium, or low solubility.

Caption: Workflow for in silico solubility prediction.

Expert Insight: While predictive models are invaluable for high-throughput screening, they are estimations.[11] For a specific, complex molecule like this compound, which may not be well-represented in the model's training set, the predictions should be treated as a guide to prioritize experimental work, not as a substitute for it.

PART 3: Experimental Determination of Solubility

Experimental measurement remains the definitive method for obtaining accurate solubility data. The choice of method often depends on the required accuracy, throughput, and sample availability.

Method 1: The Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium state between the dissolved solute and excess solid.[13]

Causality Behind the Protocol: This method is designed to achieve a saturated solution in thermodynamic equilibrium. Using excess solid ensures the solution becomes saturated. The extended incubation with agitation allows the dissolution process to reach a steady state, overcoming any kinetic barriers. Centrifugation provides a clean separation of the saturated supernatant from the undissolved solid, which is critical for accurate concentration analysis.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent (e.g., 10 mg of solid into 1 mL of solvent in a glass vial). The solid should be visibly present after the solution is saturated.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure that true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant. Crucially, avoid disturbing the solid pellet.

-

Dilution: Dilute the supernatant sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Method 2: Nephelometry (Kinetic Solubility)

For higher throughput needs, such as screening a range of solvents or formulation conditions, nephelometry offers a rapid assessment of kinetic solubility. This technique measures the light scattered by undissolved particles as a compound precipitates from a stock solution.[7]

Causality Behind the Protocol: This method determines the concentration at which a compound begins to precipitate out of a solution under specific, rapid conditions. It starts with a highly soluble stock (in DMSO) and forces precipitation by adding an anti-solvent. The point of precipitation, detected by light scattering, defines the kinetic solubility. It is faster but may not represent true equilibrium.[8]

Conceptual Workflow Diagram:

Caption: High-level workflow for kinetic solubility by nephelometry.

PART 4: Data Presentation and Interpretation

Organizing solubility data in a structured format is essential for analysis and comparison. The following table provides a template for reporting results, populated with scientifically plausible illustrative data based on the theoretical predictions.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C (Note: The following values are hypothetical examples for illustrative purposes and must be determined experimentally.)

| Solvent | Solvent Class | Predicted Solubility Range | Illustrative Solubility (mg/mL) | Illustrative Molarity (mol/L) |

| Hexane | Nonpolar | Very Low | < 0.1 | < 0.0003 |

| Toluene | Aromatic | Low | ~1.5 | ~0.0045 |

| Dichloromethane (DCM) | Halogenated | Moderate | ~25 | ~0.075 |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate-High | ~50 | ~0.150 |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | Moderate | ~15 | ~0.045 |

| Acetonitrile (ACN) | Polar Aprotic | Moderate-High | ~40 | ~0.120 |

| Methanol (MeOH) | Polar Protic | Moderate-High | ~35 | ~0.105 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 150 | > 0.450 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 200 | > 0.600 |

Conclusion

The solubility of this compound is a complex interplay of its polar pyridine-amine core and its large, lipophilic halogen substituents. Theoretical analysis predicts a favorable solubility profile in polar aprotic solvents like DMSO and DMF, with moderate solubility in protic and chlorinated solvents, and poor solubility in nonpolar hydrocarbons. While in silico methods provide valuable initial guidance, they must be corroborated by empirical data.

For definitive results, the shake-flask method is recommended to determine thermodynamic solubility, providing a crucial parameter for process development and formulation. By employing the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of this important chemical intermediate, facilitating its effective application in pharmaceutical and chemical research.

References

- 1. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 5-ブロモ-4-クロロ-3-ヨードピリジン-2-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. rheolution.com [rheolution.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridine [chemeurope.com]

- 11. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

The Strategic Utility of 5-Bromo-4-chloro-3-iodopyridin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry.[2] Within this important class of heterocycles, polysubstituted pyridines offer a particularly powerful platform for the development of highly specific and potent inhibitors of a range of biological targets, most notably protein kinases.[3][4][5] This guide delves into the strategic application of a highly functionalized and versatile building block: 5-Bromo-4-chloro-3-iodopyridin-2-amine. We will explore its synthesis, physicochemical properties, and, most critically, its role as a versatile precursor in the synthesis of complex bioactive molecules, underpinned by the differential reactivity of its three distinct halogen atoms.

Physicochemical Properties and Safety Profile

This compound is a solid at room temperature with the molecular formula C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol .[6] A summary of its key identifiers and properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1228666-03-2 | [6] |

| Molecular Formula | C₅H₃BrClIN₂ | [6] |

| Molecular Weight | 333.35 | |

| Appearance | Solid | |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | |

| SMILES | Nc1ncc(Br)c(Cl)c1I |

From a safety perspective, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is accompanied by the GHS06 pictogram and the signal word "Danger". Appropriate personal protective equipment should be used when handling this compound, and it should be managed in a well-ventilated area.[6]

Synthesis of a Versatile Building Block

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the halogenation of aminopyridines. The synthesis of the closely related 2-Amino-5-bromo-3-iodopyridine provides a strong precedent, involving the sequential bromination and iodination of a 2-aminopyridine precursor.[7] A proposed synthetic pathway for this compound likely commences with a suitable chloro-substituted 2-aminopyridine, followed by regioselective iodination and bromination. The amino group is a powerful activating group and will direct electrophilic substitution to the ortho and para positions.

A potential synthetic approach is outlined below:

Caption: Proposed synthetic pathway for this compound.

The Strategic Advantage: Differential Reactivity of Halogen Atoms

The true synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of various molecular fragments, making it an ideal scaffold for the construction of libraries of compounds for structure-activity relationship (SAR) studies. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8] This hierarchy enables the medicinal chemist to perform a series of selective transformations:

-

Initial Coupling at the Iodine (C3-position): The highly reactive C-I bond can be selectively functionalized, for instance, via a Suzuki-Miyaura or Sonogashira coupling, while leaving the bromo and chloro substituents untouched. This allows for the introduction of a key pharmacophoric element at the 3-position.

-

Second Coupling at the Bromine (C5-position): Following the initial modification at the C3-position, the C-Br bond can be targeted for a subsequent cross-coupling reaction under slightly more forcing conditions. This enables the introduction of a second point of diversity.

-

Final Modification or Retention of Chlorine (C4-position): The least reactive C-Cl bond can either be functionalized under even more vigorous conditions or remain as a key substituent contributing to the overall electronic and steric properties of the final molecule. The presence of chlorine in drug molecules is known to often enhance metabolic stability and membrane permeability.[9]

This stepwise functionalization provides a powerful and modular approach to the synthesis of complex, highly decorated pyridine cores.

Caption: Strategic functionalization enabled by differential halogen reactivity.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic positioning of substituents on the pyridine ring allows for the optimization of interactions with other pockets of the ATP-binding site, thereby enhancing potency and selectivity. This compound is an ideal starting point for the synthesis of such inhibitors.

Below is a representative, field-proven protocol for a selective Suzuki-Miyaura coupling at the C3-iodo position, a foundational step in the synthesis of a kinase inhibitor library.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv.) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-4-chloropyridin-2-amine.

This protocol provides a reliable and reproducible method for the initial, selective functionalization of the building block, setting the stage for subsequent synthetic elaborations.

Conclusion

This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its trifunctional halogen substitution pattern, coupled with the well-established 2-aminopyridine kinase hinge-binding motif, provides an exceptional platform for the efficient and modular synthesis of potent and selective kinase inhibitors. The predictable and hierarchical reactivity of the iodo, bromo, and chloro substituents allows for a controlled, stepwise elaboration of the pyridine core, facilitating the rapid exploration of chemical space and the optimization of lead compounds. As the demand for novel and highly targeted therapeutics continues to grow, the judicious use of such versatile building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central (PMC). Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PubMed Central (PMC). Available at: [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

- (12) United States Patent. Google Patents.

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents.

-

Site-Selective α-C-H functionalization of Trialkylamines via Reversible Hydrogen Atom Transfer Catalysis. ChemRxiv. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

- Novel halopyridines and methods of making. Google Patents.

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

- WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). Available at: [Link]

Sources

- 1. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

The Synthetic Potential of 5-Bromo-4-chloro-3-iodopyridin-2-amine: A Technical Guide for Advanced Research

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its presence in numerous FDA-approved drugs and advanced materials underscores the importance of developing efficient strategies for its multi-functionalization. The commercially available, yet underexplored, 5-Bromo-4-chloro-3-iodopyridin-2-amine presents itself as a uniquely promising building block. Its densely packed array of functional groups—an amino moiety and three distinct halogens—offers a rich platform for sequential and site-selective chemical modifications.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth perspective on the potential applications of this trihalogenated aminopyridine. Rather than a retrospective review of its use, this document serves as a forward-looking manual, grounded in established principles of chemical reactivity, to unlock its synthetic potential. We will explore how the differential reactivity of the iodo, bromo, and chloro substituents can be strategically exploited in a variety of cross-coupling and substitution reactions to generate complex, highly substituted pyridine derivatives.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 1228666-03-2 | |

| Molecular Formula | C₅H₃BrClIN₂ | |

| Molecular Weight | 333.35 g/mol | |

| Appearance | Solid | |

| SMILES | Nc1ncc(Br)c(Cl)c1I |

Core Concept: The Principle of Sequential, Site-Selective Functionalization

The primary utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond dictates the ease of this step. The generally accepted order of reactivity for halogens in these reactions is:

I > Br > Cl [3]

This reactivity gradient is a powerful tool, allowing for the selective functionalization of the C-I bond under mild conditions, followed by reaction at the C-Br bond under slightly more forcing conditions, and finally, modification of the C-Cl bond, which is the most inert of the three.[4][5]

Caption: Hierarchical reactivity of halogens enabling sequential functionalization.

Potential Application I: Synthesis of Kinase Inhibitor Scaffolds via Sequential Cross-Coupling

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, where different substituents on the ring can be tailored to interact with specific pockets of the kinase active site.[2][6][7] this compound is an ideal starting material for building a library of diverse kinase inhibitor candidates through a series of selective cross-coupling reactions.

Workflow for Sequential Functionalization

Caption: Proposed workflow for the synthesis of a multi-substituted pyridine.

Step 1: Sonogashira Coupling at the C-I Bond

The highly reactive carbon-iodine bond is the prime site for the initial functionalization, for which the Sonogashira coupling is an excellent choice to introduce an alkyne moiety.[8][9][10][11] This reaction is typically performed under mild conditions, which should leave the C-Br and C-Cl bonds intact.

Generalized Protocol for Sonogashira Coupling:

-

To a degassed solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with aqueous ammonium chloride, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Suzuki Coupling at the C-Br Bond

With the C-I position functionalized, the C-Br bond becomes the next target. A Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl groups, which are common features in kinase inhibitors.[3][4][12][13][14] More forcing conditions (e.g., higher temperatures and a more active catalyst system) will be required compared to the Sonogashira coupling at the C-I bond, but these conditions can be optimized to avoid reacting the C-Cl bond.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the 3-alkynyl-5-bromo-4-chloropyridin-2-amine (1.0 equiv), an arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/water).

-

Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Step 3: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution at the C-Cl Bond

The C-Cl bond is the least reactive towards palladium-catalyzed cross-coupling.[4] A Buchwald-Hartwig amination can be employed to introduce a variety of amine substituents, a common pharmacophore in kinase inhibitors.[15][16][17][18][19] Alternatively, under forcing conditions, a nucleophilic aromatic substitution (SNAr) could be employed, especially given that the pyridine ring is electron-deficient, which facilitates this type of reaction at the 2- and 4-positions.[20][21][22][23][24]

Generalized Protocol for Buchwald-Hartwig Amination:

-

Combine the 3-alkynyl-5-aryl-4-chloropyridin-2-amine (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv) in a glovebox or under an inert atmosphere.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at 100-120 °C until the starting material is consumed.

-

Cool the reaction, quench carefully with water, and extract the product.

-

Purify by column chromatography.

Potential Application II: Directed ortho-Metalation (DoM)

The amino group at the C-2 position can act as a directing metalation group (DMG).[25][26][27][28] Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially lead to deprotonation at the C-6 position, which is ortho to the nitrogen of the pyridine ring and meta to the amino group. However, the directing effect of the amino group could also favor deprotonation at the C-3 position, which is already substituted. Given the steric hindrance and electronic environment, the regioselectivity of this process would need to be determined empirically. If successful, quenching the resulting lithiated species with an electrophile would introduce a fourth point of diversity.

Caption: Proposed Directed ortho-Metalation strategy.

Summary of Potential Selective Reactions

| Position | Halogen | Relative Reactivity | Potential Selective Reactions |

| C3 | Iodo | Highest | Sonogashira, Suzuki, Heck, Stille, Negishi |

| C5 | Bromo | Medium | Suzuki, Buchwald-Hartwig, Heck, Stille |

| C4 | Chloro | Lowest | Buchwald-Hartwig, Nucleophilic Aromatic Substitution |

| C6 | H | N/A | Directed ortho-Metalation |

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, potential as a building block in synthetic chemistry. The hierarchical reactivity of its three distinct halogen atoms provides a clear and logical pathway for the synthesis of complex, multi-substituted pyridine derivatives. By employing a strategic sequence of well-established cross-coupling reactions, researchers can systematically introduce a variety of functional groups, making this compound an ideal starting point for the generation of libraries of novel compounds for drug discovery, particularly in the area of kinase inhibitors. The additional possibility of leveraging the amino group for directed metalation further expands its synthetic utility. This guide serves as a roadmap for chemists to harness the latent potential of this versatile scaffold and accelerate the discovery of new chemical entities with valuable biological or material properties.

References

-

ACS Omega. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

-

ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

The Royal Society of Chemistry. Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

-

ACS Publications. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

-

ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

The Royal Society of Chemistry. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

-

PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]

-

National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

-

MDPI. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. [Link]

-

ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

-

RSC Publishing. The synthesis and properties research of functionalized polyolefins. [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ACS Publications. Asymmetric C3-Allylation of Pyridines. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Andrew G Myers Research Group. ortho metalation. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Institutes of Health (NIH). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

ResearchGate. General method for the mild C2‐amination of pyridine and quinoline N‐oxides. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

-

MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

PubMed. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

-

ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. scirp.org [scirp.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 27. baranlab.org [baranlab.org]

- 28. Directed ortho metalation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-iodopyridin-2-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-iodopyridin-2-amine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and history of this exact molecule, this document focuses on a plausible synthetic pathway, detailed experimental protocols, and the broader context of its utility, grounded in established chemical literature.

Introduction and Significance

This compound, with the CAS Number 1228666-03-2, is a unique halogen-rich pyridine derivative.[1][2] The strategic placement of three different halogens (Bromo, Chloro, Iodo) and an amino group on the pyridine core makes it an exceptionally versatile scaffold for the synthesis of complex molecules. Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals, as the halogens can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups.[3][4][5] The presence of multiple, distinct halogen atoms allows for selective and sequential reactions, providing a powerful tool for building molecular complexity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1228666-03-2 | [1][2] |

| Molecular Formula | C₅H₃BrClIN₂ | [1][2] |

| Molecular Weight | 333.35 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ncc(Br)c(Cl)c1I | [2] |

Proposed Synthetic Pathway

Given the absence of a directly published synthesis for this compound, a plausible multi-step synthetic route is proposed here, based on established methods for the halogenation and functionalization of pyridine rings.[6][7][8][9][10][11][12][13][14][15][16][17] The proposed synthesis starts from the commercially available 2-amino-4-chloropyridine. The strategy involves sequential halogenation at the 5-, and 3- positions, taking into account the directing effects of the amino and chloro substituents.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous reactions reported in the chemical literature for the halogenation of substituted pyridines.

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

This step involves the bromination of 2-amino-4-chloropyridine. The amino group is an activating, ortho-, para-director. Since the para-position (5-position) is available, bromination is expected to occur regioselectively at this position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[15]

Experimental Protocol:

-

To a solution of 2-amino-4-chloropyridine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-5-bromo-4-chloropyridine.

Step 2: Synthesis of this compound

The second step is the iodination of 2-amino-5-bromo-4-chloropyridine. The remaining open position for electrophilic substitution is the 3-position. N-Iodosuccinimide (NIS) is a suitable reagent for this iodination.[10]

Experimental Protocol:

-

Dissolve 2-amino-5-bromo-4-chloropyridine (1 equivalent) in acetonitrile (CH₃CN).

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Caption: A typical experimental workflow for a halogenation step.

Characterization

The structural confirmation of the final product and intermediates would be carried out using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | A singlet in the aromatic region for the proton at the 6-position. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Five distinct signals in the aromatic region corresponding to the five carbon atoms of the pyridine ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass (333.35 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| Elemental Analysis | Calculated: C, 18.01; H, 0.91; Br, 23.97; Cl, 10.63; I, 38.07; N, 8.40. Found values should be within ±0.4% of the calculated values. |

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The three distinct halogen atoms can be selectively functionalized through various cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. This allows for the controlled and sequential introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for drug screening.

The 2-aminopyridine moiety itself is a common pharmacophore found in numerous biologically active compounds.[6] Therefore, derivatives of this compound could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in various diseases.

Conclusion

This compound is a highly functionalized and promising building block for synthetic and medicinal chemistry. Although detailed information regarding its discovery is scarce, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The unique arrangement of its functional groups offers a powerful platform for the synthesis of complex molecular architectures, making it a valuable tool for researchers and scientists in the field of drug development.

References

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

- US2609372A - Halogenation of 2-aminopyrimidines - Google Patents. (n.d.).

-

C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

-

Efficient Halogenation of 2-Aminopyrazine | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).

-

(12) United States Patent - Googleapis.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock - SENOVA PHARMA. (n.d.). Retrieved January 6, 2026, from [Link]

- Novel halopyridines and methods of making - Patent 0136593. (n.d.).

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Bromo-4-Chloro-3-Indolyl-β-D-Glucopyranoside. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound AldrichCPR 1228666-03-2 [sigmaaldrich.com]

- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]